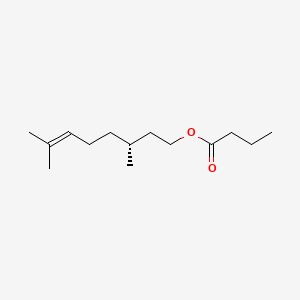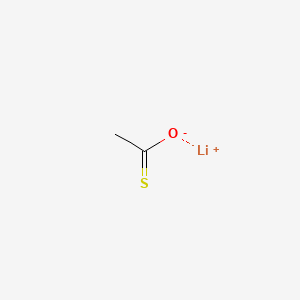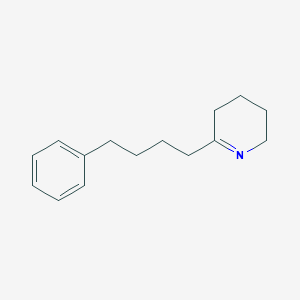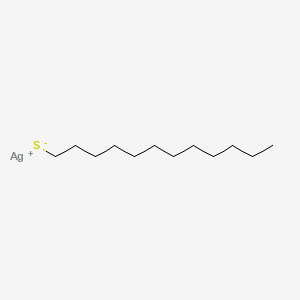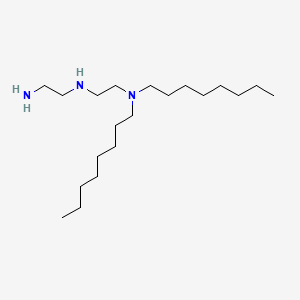
2-((2-Methylbut-2-enyl)thio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylbut-2-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-) attached to an ethyl chain, which is further substituted with a 2-methylbut-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbut-2-enyl)thio)ethanol typically involves the reaction of 2-methylbut-2-en-1-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2-methylbut-2-en-1-ol+ethanethiol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbut-2-enyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 2-methylbut-2-enyl group can be reduced to form saturated derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((2-Methylbut-2-enyl)thio)acetaldehyde or 2-((2-Methylbut-2-enyl)thio)acetic acid.
Reduction: Formation of 2-((2-Methylbutyl)thio)ethanol.
Substitution: Formation of various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
2-((2-Methylbut-2-enyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-Methylbut-2-enyl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the thioether group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylbut-2-enyl)thio)acetic acid
- 2-((2-Methylbut-2-enyl)thio)acetaldehyde
- 2-((2-Methylbutyl)thio)ethanol
Uniqueness
2-((2-Methylbut-2-enyl)thio)ethanol is unique due to the presence of both a hydroxyl group and a thioether group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
82010-93-3 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-[(E)-2-methylbut-2-enyl]sulfanylethanol |
InChI |
InChI=1S/C7H14OS/c1-3-7(2)6-9-5-4-8/h3,8H,4-6H2,1-2H3/b7-3+ |
InChI Key |
MNHIQPXQJJSRRG-XVNBXDOJSA-N |
Isomeric SMILES |
C/C=C(\C)/CSCCO |
Canonical SMILES |
CC=C(C)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



